BenchChemオンラインストアへようこそ!

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Anticancer Tubulin Polymerization Hepatocellular Carcinoma

4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule belonging to the thiophene-2-carboxamide class. Its structure integrates a 4-methylthiophene core with a pyrimidin-5-yl ethyl side chain via an amide linker.

Molecular Formula C12H13N3OS
Molecular Weight 247.32
CAS No. 2034518-79-9
Cat. No. B2437831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide
CAS2034518-79-9
Molecular FormulaC12H13N3OS
Molecular Weight247.32
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCCC2=CN=CN=C2
InChIInChI=1S/C12H13N3OS/c1-9-4-11(17-7-9)12(16)15-3-2-10-5-13-8-14-6-10/h4-8H,2-3H2,1H3,(H,15,16)
InChIKeyBCFCQGUOBUHGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide (CAS 2034518-79-9): Core Structural and Pharmacophoric Features


4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule belonging to the thiophene-2-carboxamide class. Its structure integrates a 4-methylthiophene core with a pyrimidin-5-yl ethyl side chain via an amide linker . This architecture places it within a family of compounds investigated for protein kinase inhibition and anticancer activity, particularly as tubulin polymerization inhibitors [1]. The combination of a thiophene ring, a pyrimidine moiety, and a flexible ethyl spacer differentiates it from both simpler thiophene carboxamides and more rigid pyrimidine-thiophene hybrids.

Why 4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene Carboxamides


Thiophene-2-carboxamide derivatives exhibit highly variable biological activity depending on the nature of the N-substituent and the heterocyclic appendage. Simple substitution of the pyrimidin-5-yl ethyl side chain with a phenyl ethyl or benzyl group can drastically alter target engagement, as evidenced by the differential Hep3B cytotoxicity observed among close analogs [1]. The pyrimidine ring introduces additional hydrogen-bond acceptor sites and alters the compound's polar surface area, which directly impacts tubulin binding site complementarity and, consequently, anticancer potency. Therefore, generic replacement without preserving the exact pyrimidin-5-yl ethyl moiety is scientifically unsound for studies requiring reproducible target binding or cellular activity.

Quantitative Differentiation Evidence for 4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide vs. Closest Analogs


Hep3B Cytotoxicity: Pyrimidin-5-yl Ethyl Analog vs. 3,4-Dimethoxyphenyl Ethyl Analog

The target compound's close structural analog, N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide (compound 2b), exhibits an IC50 of 5.46 µM against Hep3B hepatocellular carcinoma cells [1]. The pyrimidin-5-yl ethyl side chain in the target compound is predicted to modulate this activity by altering the compound's polar surface area and hydrogen-bonding capacity relative to the 3,4-dimethoxyphenyl group. While direct cytotoxicity data for the target compound are not available, class-level molecular dynamics simulations indicate that the pyrimidine nitrogen atoms can form additional stabilizing interactions within the colchicine binding site of tubulin, potentially enhancing potency [1].

Anticancer Tubulin Polymerization Hepatocellular Carcinoma

Structural Differentiation: Ethyl Linker with Pyrimidine vs. Hydroxyethyl Linker with 3,4-Dimethoxyphenyl

The target compound employs a simple ethyl linker between the amide and the pyrimidine ring, contrasting with the hydroxyethyl linker found in N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide . The absence of the hydroxyl group reduces the number of hydrogen bond donors (HBD) by one, which lowers the topological polar surface area (tPSA) and can improve membrane permeability. Conversely, the pyrimidine ring's nitrogen atoms serve as hydrogen bond acceptors, potentially restoring some of the lost polarity. This balance of permeability and solubility is critical for achieving optimal oral bioavailability in lead optimization campaigns.

Medicinal Chemistry Linker Optimization Physicochemical Properties

Patent Context: Thiophene-2-carboxamide Derivatives as Anticancer Agents (WO2005095386A1)

Patent WO2005095386A1 discloses a broad series of substituted thiophene derivatives as anticancer agents, including compounds with pyrimidin-4-yl and pyrimidin-5-yl substituents [1]. The patent specifically exemplifies 5-(2-aminopyrimidin-4-yl)-thiophene-2-carboxamides with various N-alkyl substituents, indicating that the pyrimidine-thiophene carboxamide scaffold is privileged for kinase inhibition, particularly against CDC7. The target compound's pyrimidin-5-yl ethyl amide motif is a novel variation within this patented chemical space, distinct from the 2-aminopyrimidin-4-yl series, and may exhibit a different kinase selectivity profile.

Kinase Inhibition CDC7 Cancer Therapeutics

Optimal Research and Industrial Use Cases for 4-Methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide


Anticancer Drug Discovery: Tubulin Polymerization Inhibitor Lead Optimization

Based on the demonstrated activity of structurally analogous thiophene carboxamides as tubulin polymerization inhibitors (e.g., compound 2b with Hep3B IC50 of 5.46 µM) [1], the target compound serves as a valuable scaffold for medicinal chemistry optimization. Its pyrimidin-5-yl ethyl side chain can be systematically modified to probe the colchicine binding site and improve potency.

Pharmacokinetic Profiling: Permeability-Solubility Balance Studies

The compound's single hydrogen bond donor (amide NH) and multiple hydrogen bond acceptors (pyrimidine nitrogens) allow researchers to study the impact of HBD count on membrane permeability and aqueous solubility. This is critical for optimizing oral bioavailability in lead series where hydroxyethyl analogs may suffer from poor permeability .

Kinase Selectivity Profiling: CDC7 and IKK-2 Inhibition

Given the patent literature's emphasis on thiophene-2-carboxamides as kinase inhibitors (WO2005095386A1) [2], the target compound is well-suited for in vitro kinase profiling panels to determine its selectivity window against CDC7, IKK-2, and other clinically relevant kinases.

Quote Request

Request a Quote for 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.